Cyclo(-Arg-Ala-Asp-D-Phe-Cys) is a cyclic peptide that has garnered attention in biomedical research due to its structural properties and biological activities. This compound is a derivative of the cyclic RGD (Arg-Gly-Asp) peptide family, known for its role in cell adhesion and interaction with integrins, particularly the αvβ3 integrin. The cyclic structure enhances the stability and binding affinity of the peptide compared to its linear counterparts. Cyclo(-Arg-Ala-Asp-D-Phe-Cys) is often used in studies related to tumor targeting and drug delivery systems.
The compound is classified under cyclic peptides, specifically as a modified RGD peptide. It is synthesized from a sequence of amino acids: Arginine (Arg), Alanine (Ala), Aspartic Acid (Asp), D-Phenylalanine (D-Phe), and Cysteine (Cys). The Trifluoroacetate salt form of this peptide is commonly utilized in various applications, including biochemical assays and therapeutic research .
The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of the peptide bond while minimizing side reactions.
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) has a unique cyclic structure that enhances its biological activity. The molecular formula is , with a molecular weight of approximately 578.64 g/mol. The cyclic nature allows for specific spatial arrangements that facilitate binding to target receptors.
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) participates in various chemical reactions characteristic of peptides:
The cyclization process can be influenced by factors such as pH, temperature, and the presence of catalysts or coupling agents that facilitate the formation of stable cyclic structures .
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) exerts its effects primarily through binding to integrins on cell surfaces, particularly αvβ3 integrins. This interaction triggers signaling pathways involved in cell adhesion, migration, and proliferation.
In vitro studies have demonstrated that this cyclic peptide can down-regulate key transcription factors involved in stem cell maintenance, indicating its potential role in modulating cellular behaviors related to tumorigenesis .
Relevant data regarding its stability and reactivity under physiological conditions are crucial for understanding its applications in drug delivery systems .
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) has several scientific uses:
Cyclo(-Arg-Ala-Asp-D-Phe-Cys) (c(RADfC)) binds αvβ3 integrin through a sophisticated lock-and-key mechanism. The peptide’s Arg residue forms a critical salt bridge with αv subunit residues Asp150 and Asp218 via its guanidinium group, establishing an electrostatic clamp that anchors the ligand [7] [9]. The Ala substitution occupies the hydrophobic specificity pocket in the β3 subunit, where its methyl side chain engages in van der Waals interactions with Tyr122 and Trp1496. This contrasts with natural ligands like fibronectin, which typically use larger aromatic residues at this position [7].
The Asp residue coordinates the metal ion at the Metal Ion-Dependent Adhesion Site (MIDAS) in the β3 βA domain. This coordination is pH-sensitive, with optimal binding occurring at physiological pH where the Asp carboxylate group remains deprotonated [9]. The cyclic constraint positions the D-Phe and Cys residues to form complementary surface contacts with the integrin’s ADMIDAS (Adjacent to MIDAS) and SyMBS (Synergistic Metal-Binding Site) domains, enhancing binding stability through auxiliary hydrophobic interactions [7] [9].
Substituting Gly with Ala in the RGD motif significantly modulates integrin binding kinetics and specificity:
Table 1: Comparative Binding Parameters of Cyclic RGD Variants
| Peptide | Sequence | αvβ3 IC₅₀ (nM) | αIIbβ3 Selectivity Ratio |
|---|---|---|---|
| Cyclo(RADfC) | Arg-Ala-Asp | 0.94 | 1:82 |
| Cyclo(RGDfK) | Arg-Gly-Asp | 4.2 | 1:6.8 |
| Wild-type Fibronectin | PRGDWNEG | 8.5* | 1:1.2* |
**Antagonist hFN10 sequence [7]*
The pentacyclic structure of c(RADfC) confers exceptional rigidity that optimizes its interaction with αvβ3:
Table 2: Kinetic Binding Parameters of c(RADfC)
| Parameter | Value | Method |
|---|---|---|
| Association rate (kon) | 1.2×10⁶ M⁻¹s⁻¹ | Surface plasmon resonance |
| Dissociation rate (koff) | 0.003 s⁻¹ | Biomembrane force probe [2] |
| Half-life (bound) | 230 s | Calculated from koff |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: